molecular formula C24H29N5O8S B1670900 Doxazosin mesylate CAS No. 77883-43-3

Doxazosin mesylate

カタログ番号 B1670900
CAS番号: 77883-43-3
分子量: 547.6 g/mol
InChIキー: VJECBOKJABCYMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Doxazosin mesylate is a medication used to treat symptoms of benign prostatic hyperplasia (enlarged prostate) and hypertension (high blood pressure). It works by relaxing blood vessels so that blood passes through them more easily. This helps to lower blood pressure. Doxazosin mesylate is also used to treat benign (noncancerous) enlargement of the prostate .


Synthesis Analysis

Doxazosin mesylate is synthesized using a variety of techniques. One method involves the use of an extrusion-spheronization and fluid-bed coating technique. The core pellets containing Doxazosin mesylate are prepared by extrusion-spheronization technique, and coated by a fluid-bed coater to control the release of Doxazosin mesylate . Another method involves a simple, fast, and reliable quantitative TLC method for determination of impurities and related substances employed in process control of Doxazosin mesylate synthesis .


Molecular Structure Analysis

Doxazosin mesylate has a molecular formula of C24H29N5O8S. Its average mass is 547.581 Da and its monoisotopic mass is 547.173706 Da .


Chemical Reactions Analysis

The chemical reactions of Doxazosin mesylate are complex and involve various factors. For instance, the dissolution rate of Doxazosin mesylate can be affected by the content ratio of microcrystalline cellulose (MCC). As the content ratio of MCC increases, the dissolution is proportionally sustained .


Physical And Chemical Properties Analysis

Doxazosin mesylate has several polymorphic forms, each with different physical and chemical properties. These forms were studied using thermal methods (TG and DSC), temperature resolved X-ray powder diffractometry, hot stage and scanning electron microscopy, and FT-IR spectroscopy .

科学的研究の応用

Hypertension Treatment

Doxazosin mesylate (DM) is widely used in the treatment of mild to moderate hypertension. It functions by selectively antagonizing the postsynaptic α1-adrenergic receptors, which results in reduced blood pressure .

2. Management of Benign Prostatic Hyperplasia (BPH) DM is also effective in managing symptoms associated with benign prostatic hyperplasia. It helps in reducing urinary obstruction and improving urinary flow by targeting the α1-adrenergic receptors .

Fast-Dissolving Tablet Formulation

Research has been conducted on formulating fast-dissolving tablets of DM using direct compression methods. This formulation aims to provide a faster onset of action, which is particularly beneficial for hypertensive emergencies .

Polymorphism Studies

DM presents almost 20 different polymorphs, which are usually supported by powder X-ray diffraction data. These studies are crucial for understanding the physical and chemical properties of the drug, which can affect its bioavailability and therapeutic efficacy .

Fast Dissolving Oral Strips

There is research on the formulation and evaluation of DM fast dissolving oral strips. These strips are designed to dissolve quickly in the oral cavity, providing rapid drug absorption and quicker therapeutic action .

Sustained-Release Formulations

Studies have been done on preparing sustained-release pellets of DM, which aim to maintain a consistent drug level in the bloodstream over an extended period, thus improving patient compliance and treatment outcomes .

Nanosponge Fabrication

DM has been incorporated into nanosponges, which are innovative drug delivery systems designed to enhance solubility, stability, and bioavailability of the drug, potentially leading to improved therapeutic effects .

作用機序

Target of Action

Doxazosin mesylate is a quinazoline compound that selectively inhibits the alpha-1 subtype of alpha-adrenergic receptors . These receptors are primarily found in the smooth muscle of the prostate and bladder neck, as well as in the vascular smooth muscle. By targeting these receptors, doxazosin mesylate can effectively treat symptoms of benign prostatic hyperplasia (BPH) and hypertension .

Mode of Action

As an alpha-1 adrenergic antagonist, doxazosin mesylate blocks the action of norepinephrine on alpha-1 receptors. This blockade results in the relaxation of smooth muscle in the prostate and bladder neck, improving urine flow and reducing BPH symptoms . In the case of hypertension, the inhibition of these receptors leads to vasodilation, or the widening of blood vessels, which reduces total peripheral resistance and lowers blood pressure .

Biochemical Pathways

Doxazosin mesylate’s action on alpha-1 adrenergic receptors disrupts the normal sympathetic nervous system response. Under normal conditions, the binding of norepinephrine to these receptors triggers a cascade of intracellular events, including the activation of the enzyme phospholipase C. This enzyme promotes the release of intracellular calcium ions, leading to muscle contraction. By blocking these receptors, doxazosin mesylate prevents this cascade, leading to muscle relaxation .

Pharmacokinetics

Doxazosin mesylate is well absorbed in the body with a bioavailability of approximately 65%, reflecting first-pass metabolism by the liver . Peak plasma levels occur about 2-3 hours after oral administration . Metabolism occurs primarily via the liver enzyme CYP3A4, with secondary pathways involving CYP2D6 and CYP2C9 . The drug is excreted primarily in feces, with about 63% of the dose excreted as metabolites .

Result of Action

The molecular and cellular effects of doxazosin mesylate’s action include the relaxation of smooth muscle in the prostate, bladder neck, and blood vessels. This leads to improved urine flow in BPH patients and reduced blood pressure in hypertensive patients . In addition, some studies have shown that doxazosin mesylate can induce apoptosis in certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of doxazosin mesylate. For example, the drug’s degradation rate can be affected by light and the presence of certain ions in the environment . Furthermore, the formulation of the drug can impact its bioavailability and efficacy. For instance, fast-dissolving oral strips of doxazosin mesylate have been developed to improve the drug’s bioavailability and provide a faster onset of action .

Safety and Hazards

Doxazosin mesylate should be handled with care to avoid dust formation and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured .

将来の方向性

The dosage of Doxazosin mesylate may be increased depending on the patient’s symptomatic response and tolerability. The maximum recommended dose is 8 mg . It is also suggested that Doxazosin mesylate could be administered into the buccal mucosa using mucoadhesive strips for faster onset of action .

特性

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJECBOKJABCYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74191-85-8 (Parent)
Record name Doxazosin mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045598
Record name Doxazosin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

... Freely soluble in dimethylsulfoxide, soluble in dimethylformamide, slightly soluble in methanol, ethanol, and water (0.8 percent at 25 °C), and very slighlty soluble in acetone and methylene chloride.
Record name DOXAZOSIN MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Selective alpha1-adrenergic blocker related to prazosin, q.v. /Salt not specified/, Blocks postsynaptic alpha 1 receptors and cause vasodilation /Salt not specified/, Hypertension: Blockade of alpha1-adrenergic receptors by doxazosin results in peripheral vasodilation, which produces a fall in blood pressure because of decreased peripheral vascular resistance. Benign prostatic hyperplasia: Relaxation of smooth muscle in the bladder neck, prostate, and prostate capsule produced by alpha1-adrenergic blockade results in a reduction in urethral resistance and pressure, bladder outlet resistance, and urinary symptoms. /Salt not specified/, Previous studies have demonstrated that the alpha(1)-adrenergic receptor antagonist doxazosin (Dox) inhibits multiple mitogenic signaling pathways in human vascular smooth muscle cells. This broad antiproliferative activity of Dox occurs through a novel mechanism unrelated to its blocking the alpha(1)-adrenergic receptor. Flow cytometry demonstrated that Dox prevents mitogen-induced G(1)-->S progression of human coronary artery smooth muscle cells (CASMCs) in a dose-dependent manner, with a maximal reduction of S-phase transition by 88+/-10.5% in 20 ng/mL platelet-derived growth factor and 1 micromol/L insulin (P+I)-stimulated cells (P<0.01 for 10 micromol/L Dox versus P+I alone) and 52+/-18.7% for 10% FBS-induced mitogenesis (P<0.05 for 10 micromol/L Dox versus 10% FBS alone). Inhibition of G(1) exit by Dox was accompanied by a significant blockade of retinoblastoma protein (Rb) phospstimulated quiescent CASMCs to progress through G(1) and enter the S phase. E2F-mediated G(1) exit was not affected by Dox, suggesting that it targets events upstream from Rb hyperphosphorylation. Downregulation of the cyclin-dependent kinase inhibitory protein p27 is important for maximal activation of G(1) cyclin/cyclin-dependent kinase holoenzymes to overcome the cell cycle inhibitory activity of Rb. In Western blot analysis, p27 levels decreased after mitogenic stimulation (after P+I, 43+/-1.8% of quiescent cells [P<0.01 versus quiescent cells]; after 10% FBS, 55+/-7.7% of quiescent cells [P<0. 05 versus quiescent cells]), whereas the addition of Dox (10 micromol/L) markedly attenuated its downregulation (after P+I, 90+/-8.3% of quiescent cells [P<0.05 versus P+I alone]; after 10% FBS, 78+/-8.3% of quiescent cells [P<0.05 versus 10% FBS alone]). Furthermore, Dox inhibited cyclin A expression, an E2F regulated gene that is essential for cell cycle progression into the S phase. The present study demonstrates that Dox inhibits CASMC proliferation by blocking cell cycle progression from the G(0)/G(1) phase to the S phase. This G(1)-->S blockade likely results from an inhibition of mitogen-induced Rb hyperphosphorylation through prevention of p27 downregulation. /Salt not specified/, For more Mechanism of Action (Complete) data for DOXAZOSIN MESYLATE (6 total), please visit the HSDB record page.
Record name DOXAZOSIN MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Doxazosin Mesylate

CAS RN

77883-43-3
Record name Doxazosin mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77883-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxazosin mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxazosin mesylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxazosin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXAZOSIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86P6PQK0MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOXAZOSIN MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxazosin mesylate
Reactant of Route 2
Reactant of Route 2
Doxazosin mesylate
Reactant of Route 3
Reactant of Route 3
Doxazosin mesylate
Reactant of Route 4
Reactant of Route 4
Doxazosin mesylate
Reactant of Route 5
Reactant of Route 5
Doxazosin mesylate
Reactant of Route 6
Reactant of Route 6
Doxazosin mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。